Methyl-(2,2,2-trifluoro-ethyl)-amine hydrochloride
Description
Historical Context and Discovery
The development of this compound emerged from the broader historical trajectory of fluorinated amine chemistry, which gained momentum in the mid-20th century as researchers recognized the unique properties imparted by fluorine substitution. The synthesis of trifluoroethylamine derivatives can be traced back to fundamental work on fluorinated compounds, with the parent compound 2,2,2-trifluoroethylamine serving as a crucial precursor in this chemical family. The exploration of methylated derivatives followed naturally as chemists sought to expand the utility of these fluorinated building blocks.
The systematic investigation of trifluoroethylamine compounds intensified as the pharmaceutical industry recognized their potential as bioisosteres for conventional organic functional groups. The methylation of 2,2,2-trifluoroethylamine to produce the corresponding secondary amine represented a logical extension of synthetic methodology, providing access to compounds with altered physicochemical properties while maintaining the beneficial effects of fluorine incorporation. This historical development reflects the broader trend in medicinal chemistry toward the strategic use of fluorinated motifs to enhance drug-like properties.
Early synthetic approaches to this compound relied on conventional alkylation strategies, though these methods often suffered from limited selectivity and moderate yields. The evolution of more sophisticated synthetic methodologies has enabled more efficient preparation of this compound, contributing to its increased availability for research applications. The compound's emergence as a commercially viable synthetic intermediate coincided with advances in fluorine chemistry that made trifluoromethyl-containing building blocks more accessible to the broader scientific community.
Nomenclature and Structural Identification
This compound exists under multiple nomenclature systems, reflecting the complexity of chemical naming conventions for fluorinated compounds. The International Union of Pure and Applied Chemistry systematic name for this compound is 2,2,2-trifluoro-N-methylethanamine hydrochloride, which clearly indicates the structural features including the trifluoromethyl group, the ethylamine backbone, and the N-methylation. Alternative nomenclature includes N-methyl-2,2,2-trifluoroethylamine hydrochloride and methyl(2,2,2-trifluoroethyl)amine hydrochloride, demonstrating the various approaches to naming this secondary amine derivative.
Properties
IUPAC Name |
2,2,2-trifluoro-N-methylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6F3N.ClH/c1-7-2-3(4,5)6;/h7H,2H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUOWKFXFKFXJEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50626198 | |
| Record name | 2,2,2-Trifluoro-N-methylethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50626198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2730-52-1 | |
| Record name | 2,2,2-Trifluoro-N-methylethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50626198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl(2,2,2-trifluoroethyl)amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl-(2,2,2-trifluoro-ethyl)-amine hydrochloride typically involves the reaction of 2,2,2-trifluoroethylamine with methylating agents under controlled conditions. One common method is the reaction of 2,2,2-trifluoroethylamine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the continuous addition of reactants and the use of catalysts to enhance reaction rates. The product is then purified through distillation or crystallization techniques to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl-(2,2,2-trifluoro-ethyl)-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amines or other derivatives.
Scientific Research Applications
Methyl-(2,2,2-trifluoro-ethyl)-amine hydrochloride is used in various scientific research applications:
Chemistry: As a building block for the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: As a precursor for the development of pharmaceuticals, particularly those targeting the central nervous system.
Industry: In the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl-(2,2,2-trifluoro-ethyl)-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes easily. Once inside the cell, it can interact with specific proteins, altering their function and leading to various biological effects.
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Fluorine Atoms | Key Substituents | Appearance | Key References |
|---|---|---|---|---|---|---|
| Methyl-(2,2,2-trifluoro-ethyl)-amine HCl | C₃H₇F₃N·HCl (inferred) | ~153.55 | 3 | Methyl, trifluoroethyl | Not reported | |
| 2,2,2-Trifluoroethylamine HCl | C₂H₄F₃N·HCl | 147.51 | 3 | Trifluoroethyl | White to yellow crystals | |
| (2,2-Difluoro-ethyl)-methyl-amine HCl | C₃H₈ClF₂N | 131.55 | 2 | Methyl, difluoroethyl | Not reported | |
| Methyl(2,2,2-trifluoroethoxy)amine HCl | C₃H₆F₃NO·HCl | 153.54 | 3 | Methoxy, trifluoroethyl | Not reported | |
| (4-Methoxyphenyl)methylamine HCl | C₁₀H₁₃ClF₃NO | 255.67 | 3 | Methoxyphenyl, trifluoroethyl | Not reported |
Structural and Functional Differences
Fluorine Substitution: The trifluoroethyl group in the target compound and 2,2,2-Trifluoroethylamine HCl enhances electronegativity and lipophilicity compared to the difluoro analog . This increases metabolic stability in pharmaceutical contexts .
Steric and Electronic Effects :
- The methyl group in the target compound reduces steric hindrance compared to bulkier substituents like methoxyphenyl (e.g., compound in ), favoring nucleophilic reactions.
- Benzyl or aryl substituents (e.g., ) significantly increase molecular weight and may enhance binding affinity in receptor-targeted applications .
Synthetic Routes: 2,2,2-Trifluoroethylamine HCl is synthesized via direct hydrochlorination of 2,2,2-trifluoroethylamine , whereas the target compound likely involves alkylation of methylamine with trifluoroethyl halides. The acetamide derivative in (N-methyl-2-(methylamino)-N-(2,2,2-trifluoroethyl)acetamide HCl) highlights the use of trifluoroethyl groups in peptide-mimetic drug candidates, synthesized via THF-mediated coupling .
Biological Activity
Methyl-(2,2,2-trifluoro-ethyl)-amine hydrochloride is a fluorinated compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, synthesis, and relevant case studies.
The introduction of trifluoromethyl groups into organic compounds often enhances their biological properties by altering lipophilicity, metabolic stability, and receptor interactions. This compound is particularly interesting due to the presence of the trifluoroethyl moiety, which can influence its pharmacokinetic and pharmacodynamic profiles.
This compound can be synthesized through various methods that typically involve the reaction of trifluoroacetic acid derivatives with amines. The general structure can be represented as follows:
The trifluoromethyl group is known for its strong electron-withdrawing properties, which can enhance the compound's interaction with biological targets. Research indicates that compounds with trifluoromethyl groups may exhibit improved potency against various enzymes and receptors involved in disease processes.
3.2 Case Studies and Findings
- Anticancer Activity : In studies involving analogs of this compound, it was observed that the presence of the trifluoromethyl group significantly increased antiproliferative effects against cancer cell lines. For instance, compounds with similar structures demonstrated IC50 values in the low micromolar range against various tumors .
- Neuroprotective Effects : Some derivatives have shown potential neuroprotective effects in models of neurodegenerative diseases. The mechanism appears to involve modulation of neurotransmitter systems and reduction of oxidative stress markers .
- Antimicrobial Properties : The compound has been evaluated for antimicrobial activity against several pathogens. In vitro studies indicated a broad spectrum of activity, particularly against Gram-positive bacteria .
4. Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
| Structural Feature | Effect on Activity |
|---|---|
| Trifluoromethyl Group | Enhances lipophilicity and metabolic stability |
| Methyl Group | Affects binding affinity to biological targets |
| Hydrochloride Form | Influences solubility and bioavailability |
5. Synthesis Methods
Several synthetic routes have been developed for this compound:
- Direct Fluorination : Utilizing fluorinating agents to introduce the trifluoromethyl group onto amines.
- Reactions with Trifluoroacetic Anhydride : This method involves reacting primary amines with trifluoroacetic anhydride under controlled conditions to yield the desired product.
6. Toxicity and Safety Profile
Preliminary toxicity studies indicate that while this compound exhibits promising biological activity, it also requires careful evaluation regarding its safety profile. Toxicological assessments have shown moderate cytotoxicity at high concentrations but further studies are necessary to establish a comprehensive safety profile .
7. Conclusion
This compound shows significant potential in various therapeutic areas due to its unique chemical properties and biological activities. Ongoing research is crucial to fully elucidate its mechanisms of action and optimize its therapeutic applications.
Q & A
Q. What are the established synthetic routes for Methyl-(2,2,2-trifluoro-ethyl)-amine hydrochloride, and how can researchers optimize yield and purity?
The compound is synthesized via amine formation reactions, such as reacting 2-(trifluoromethyl)phenothiazine with 3-(dimethylamino)-propyl chloride hydrochloride under controlled conditions . Key optimization steps include:
- Catalyst selection : Use of Lewis acids or transition metal catalysts to enhance reaction efficiency.
- Solvent optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility of intermediates.
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluting with dichloromethane/methanol) ensures high purity (>98%) .
Q. What analytical techniques are critical for characterizing this compound, and how should data interpretation address common pitfalls?
- NMR spectroscopy : H and F NMR confirm the trifluoroethyl group (δ ~4.3 ppm for CHCF, F signals at -70 to -75 ppm) .
- HPLC-MS : Reverse-phase C18 columns with UV detection (λ = 210 nm) and ESI-MS ([M+H] at m/z 158) verify molecular identity.
- Pitfalls : Hydroscopicity may affect purity measurements; store samples in desiccators and use Karl Fischer titration for moisture analysis .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- PPE : Nitrile gloves, lab coats, and ANSI-approved goggles are mandatory.
- Ventilation : Use fume hoods for reactions involving volatile intermediates.
- Waste disposal : Neutralize acidic residues with sodium bicarbonate before disposing via certified hazardous waste handlers .
Advanced Research Questions
Q. How does the trifluoroethyl group influence the compound’s bioactivity in neuropharmacological studies, and what mechanistic insights exist?
The CF group enhances metabolic stability and lipophilicity, improving blood-brain barrier penetration. In vitro studies suggest antagonism of dopamine D receptors (IC ~15 nM) and serotonin 5-HT receptors (IC ~25 nM), linked to its neuroleptic activity . Advanced models (e.g., molecular docking) highlight hydrophobic interactions between the CF moiety and receptor subpockets .
Q. How can researchers resolve contradictions in reported solubility data for this compound across different solvents?
Discrepancies arise from solvent polarity and temperature effects:
- Polar solvents : Solubility in water is limited (~4 mg/mL at 25°C) but increases in DMSO (>5 mg/mL) .
- Methodological standardization : Use dynamic light scattering (DLS) to assess aggregation in aqueous buffers. Pre-saturate solvents with nitrogen to prevent oxidative degradation during solubility tests .
Q. What strategies are effective for enantiomeric resolution of derivatives, given the compound’s chiral center?
- Chiral chromatography : Use amylose- or cellulose-based columns with hexane/isopropanol mobile phases.
- Diastereomeric salt formation : React with chiral acids (e.g., R-1,1'-binaphthyl-2-2'-diyl hydrogen phosphate) in benzene/cyclohexane mixtures, followed by fractional crystallization .
Q. How can in vivo pharmacokinetic studies be designed to account for the compound’s rapid clearance?
- Dosing regimens : Administer via osmotic pumps for sustained release in rodent models.
- Metabolite tracking : Use F-MRI or LC-MS/MS to monitor trifluoroacetic acid (TFA) metabolites in plasma and tissues.
- PK/PD modeling : Incorporate allometric scaling from rodent to human data to predict therapeutic windows .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s stability under acidic conditions?
- Controlled studies : Replicate conditions (e.g., pH 1–3, 37°C) and monitor degradation via HPLC.
- Mechanistic insight : The hydrochloride salt may dissociate in strong acids, releasing free amine prone to hydrolysis. Stabilizers like cyclodextrins or co-solvents (PEG-400) can mitigate degradation .
Methodological Tables
| Property | Value/Technique | Reference |
|---|---|---|
| Melting Point | 158–159°C | |
| LogD (pH 7.4) | 1.83 | |
| Plasma Protein Binding | 92% (human) | |
| Optimal HPLC Mobile Phase | Acetonitrile/0.1% TFA (70:30) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
